molecular formula C8H13NO2 B596832 5-amino-5-ethyl-4-methyl-2H-pyran-6-one CAS No. 1354792-97-4

5-amino-5-ethyl-4-methyl-2H-pyran-6-one

Cat. No.: B596832
CAS No.: 1354792-97-4
M. Wt: 155.197
InChI Key: CFWFQSJWBZZKJG-UHFFFAOYSA-N
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Description

5-amino-5-ethyl-4-methyl-2H-pyran-6-one is a chemical compound based on the 4H-pyran scaffold, a structure recognized for its significant value in organic and medicinal chemistry research. Pyran derivatives are frequently investigated as key intermediates for the synthesis of more complex heterocyclic systems . Furthermore, this class of compounds has demonstrated a broad spectrum of intriguing biological activities in scientific studies, making them a fertile area for discovery . Researchers explore related 4H-pyran compounds for their potential relaxant effects on smooth muscle, which is relevant for developing new pharmacological tools for airway diseases . Some pyran derivatives also show promise as novel herbicidal leads, with activity resulting from disruptions in carbon metabolism and cytoskeleton formation in plants . The specific substitution pattern on the pyran core, including the amino, ethyl, and methyl groups in this compound, offers opportunities for structure-activity relationship (SAR) studies. This allows researchers to modulate the compound's properties and reactivity for specific applications, such as developing new multicomponent reactions or creating targeted libraries for biological screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1354792-97-4

Molecular Formula

C8H13NO2

Molecular Weight

155.197

IUPAC Name

5-amino-5-ethyl-4-methyl-2H-pyran-6-one

InChI

InChI=1S/C8H13NO2/c1-3-8(9)6(2)4-5-11-7(8)10/h4H,3,5,9H2,1-2H3

InChI Key

CFWFQSJWBZZKJG-UHFFFAOYSA-N

SMILES

CCC1(C(=CCOC1=O)C)N

Synonyms

NI-07

Origin of Product

United States

Iii. Chemical Reactivity and Mechanistic Transformations of 5 Amino 5 Ethyl 4 Methyl 2h Pyran 6 One

Electrophilic Reactivity of 2H-Pyran-6-ones

The conjugated system of the 2H-pyran-6-one ring imparts a degree of aromatic character, which is demonstrated through its participation in electrophilic substitution reactions. clockss.org

Electrophilic attack on the 2H-pyran-6-one nucleus typically occurs at positions C-3 and C-5. clockss.org Reactions such as nitration, sulfonation, and halogenation proceed selectively at these carbon atoms, which are activated by the ring oxygen and deactivated by the electron-withdrawing carbonyl group. clockss.org In the case of 5-amino-5-ethyl-4-methyl-2H-pyran-6-one, the C-5 position is already substituted. Therefore, electrophilic substitution would be directed primarily to the C-3 position. The electron-donating nature of the substituents at C-4 and C-5 would likely enhance the nucleophilicity of the ring, potentially facilitating these substitution reactions compared to an unsubstituted pyranone.

Nucleophilic Reactivity of 2H-Pyran-6-ones

The 2H-pyran-6-one ring is notably susceptible to nucleophilic attack due to the presence of multiple electrophilic centers within its structure. clockss.org This reactivity often leads to a variety of transformations, including ring-opening and subsequent rearrangements. clockss.orgchimia.chcapes.gov.br

The primary sites for nucleophilic attack on the 2H-pyran-6-one scaffold are the carbon atoms at positions C-2, C-4, and C-6. clockss.org These positions are electronically deficient due to the influence of the adjacent oxygen atom and the conjugated carbonyl group.

Attack at C-6: This position is part of the conjugated system and is susceptible to 1,4- or Michael-type addition.

Attack at C-4: This is another site for conjugate addition (1,6-addition).

Attack at C-2: This carbonyl carbon is highly electrophilic and can be attacked directly by nucleophiles in a 1,2-addition fashion. rsc.org

The specific site of attack is influenced by the nature of the nucleophile, the substituents on the pyranone ring, and the reaction conditions. chimia.chcapes.gov.br For instance, reactions with organometallic reagents can yield a mixture of 1,2-, 1,4-, and 1,6-addition products. rsc.org

Table 1: Regioselectivity of Nucleophilic Attack on 2H-Pyran-6-one Ring

Position of AttackType of AdditionActivating FactorCommon Nucleophiles
C-21,2-AdditionCarbonyl group (lactone)Organometallics, Hydrides
C-41,6-AdditionConjugated systemSoft nucleophiles, Amines
C-61,4-AdditionConjugated systemMichael donors, Organocuprates

A characteristic reaction of 2H-pyran-6-ones upon treatment with nucleophiles is the opening of the heterocyclic ring. clockss.orgchimia.chcapes.gov.br This process is often initiated by nucleophilic attack at the C-2 or C-6 position, which disrupts the lactone structure. researchgate.netacs.org For example, attack at the C-2 carbonyl carbon leads to a tetrahedral intermediate that can collapse, cleaving the C2-O1 bond and opening the ring to form a δ-keto acid or ester derivative. Similarly, conjugate addition at C-6 can lead to an enolate that undergoes subsequent reactions resulting in ring cleavage. acs.org Various nucleophiles, including amines, hydrazines, and hydroxide (B78521) ions, can induce these ring-opening transformations, converting the pyranone into different acyclic or new heterocyclic structures. clockss.orgacs.orgresearchgate.net

The intermediates formed from the ring-opening of pyranones are often unstable and can undergo further intramolecular reactions and rearrangements. clockss.orgresearchgate.net These transformations are a powerful tool in synthetic chemistry, as they allow for the conversion of the pyranone ring into a wide array of other carbocyclic and heterocyclic systems that may be difficult to synthesize otherwise. clockss.orgchimia.chcapes.gov.br For example, reaction with nitrogen-based nucleophiles like ammonia (B1221849) or primary amines can lead to the formation of pyridone derivatives. researchgate.net Treatment of pyranone sulfides with ethyl diazoacetate has been shown to result in pyrones that form via acs.orgtandfonline.com sigmatropic rearrangements. researchgate.net

Cycloaddition Reactions and Their Synthetic Utility

2H-pyran-6-ones are highly versatile dienes in Diels-Alder reactions, a feature that has been extensively studied and utilized in synthesis. chimia.chcapes.gov.br These [4+2] cycloaddition reactions typically proceed with normal electron demand, where the pyranone acts as the diene and reacts with an electron-deficient dienophile, such as a dialkyl acetylenedicarboxylate. researchgate.net The initial cycloaddition forms a bicyclic lactone intermediate, which often undergoes a spontaneous retro-Diels-Alder reaction by extruding carbon dioxide to yield a substituted benzene (B151609) derivative. chimia.chcapes.gov.br This sequence provides a powerful method for the stereoselective synthesis of aromatic compounds. chimia.chcapes.gov.br Beyond the standard Diels-Alder reaction, 2H-pyran-6-ones have also been reported to participate in other cycloadditions, including [4+3] and [3+2] variants, further broadening their synthetic utility. chimia.chcapes.gov.br

Table 2: Summary of Chemical Reactivity for the 2H-Pyran-6-one Scaffold

Reaction TypeReagents/ConditionsPosition(s) InvolvedTypical Products
Electrophilic SubstitutionNitrating agents, Sulfonating agents, HalogensC-3, C-5Substituted 2H-pyran-6-ones
Nucleophilic AttackAmines, Hydrazines, Organometallics, HydroxidesC-2, C-4, C-6Ring-opened intermediates, Addition products
Ring-Opening/RearrangementNitrogen nucleophiles (e.g., NH3)C-2, C-6Pyridones, Acyclic keto-acids
[4+2] CycloadditionElectron-deficient alkynes/alkenes (e.g., DMAD)C-3, C-4, C-5, C-6Bicyclic lactones, Aromatic compounds (after CO2 extrusion)

Other Significant Chemical Transformations

The photochemistry of pyranones is rich and leads to significant molecular rearrangements. Upon irradiation with UV light, 2H-pyran-2-ones can undergo valence isomerization to form a bicyclic lactone (an oxabicyclo[2.2.0]hexenone). This intermediate is often unstable and can undergo subsequent reactions, such as the extrusion of carbon dioxide upon further photolysis or heating, which has been explored as a route to generate highly reactive species like cyclobutadiene (B73232). acs.org

Another significant photochemical transformation is the rearrangement of 4H-pyran-4-ones into their isomeric 2H-pyran-2-ones. rsc.org This reaction is proposed to proceed through a series of intermediates analogous to those in the photochemistry of cyclohexadienones. The process can yield highly substituted 2H-pyran-2-ones from readily available 4-pyrone precursors. rsc.org The specific outcome of pyranone photolysis is highly dependent on the substitution pattern and the reaction conditions. rsc.orgnih.gov

Table 3: Selected Photochemical Transformations of Pyranone Derivatives

Starting MaterialConditionsKey IntermediateMajor Product(s)Reference
2,6-Disubstituted-3,5-diphenyl-4H-pyran-4-oneUV (medium-pressure Hg lamp), Pyrex filterNot specified3,6-Diphenyl-4,5-disubstituted-2H-pyran-2-one rsc.org
2-PyroneUV irradiationBicyclic lactoneCyclobutadiene (after CO₂ extrusion) acs.org
trans-β-ionone (a cis-dienone)UV irradiationValence isomerizationEquilibrium mixture of cis-β-ionone and a 2H-pyran nih.gov

The 2H-pyran-2-one ring possesses multiple electrophilic centers, primarily at positions C-2, C-4, and C-6, making it susceptible to attack by a wide range of nucleophiles. clockss.org These reactions often initiate with a nucleophilic attack, leading to the opening of the lactone ring. The resulting open-chain intermediate can then undergo various subsequent transformations, including cyclization, elimination, or rearrangement, to form new carbocyclic or heterocyclic structures. clockss.orgrsc.org This reactivity makes pyranones valuable precursors for heterocyclic synthesis. mdpi.com

Nitrogen nucleophiles such as ammonia, primary amines, and hydrazine (B178648) react readily with the pyranone core. clockss.org For example, fused benzopyran-diones react with ammonia or amines to yield hexahydroquinolines. clockss.org Reaction with anilines can induce a ring-opening of the pyranone, followed by a series of steps to form N-aryl-2-pyridones. acs.org Similarly, carbon nucleophiles can induce ring transformations, such as the base-induced ring contraction of 6-aryl-4-amino-2H-pyran-3-carbonitriles to form cyclopentadienones. clockss.org

Table 4: Ring Transformations of 2H-Pyran-2-ones with Nucleophiles

Pyranone DerivativeNucleophilic ReagentConditionsResulting Product ClassReference
5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dionesAmmonia, Amines, HydrazineBoiling ethanol2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolines clockss.org
4-Hydroxycoumarin (B602359) (a benzopyran-2-one)AnilinesThermalN-Aryl-2-pyridone derivatives (via ring opening/annulation) acs.org
3-Nitro-2H-pyran-2-one acetamidines- (Internal transformation)-4-Methylpyridines and 4-dialkylaminopyridines clockss.org
2H-Pyran-2-ones1,4-Cyclohexandione monoethyleneketal (carbanion)Alkaline conditionsSpirocyclic ketals / 2-Tetralones mdpi.com

The diverse reactivity of 2H-pyran-2-ones is underpinned by several fundamental mechanistic pathways.

Diels-Alder Mechanism: The [4+2] cycloaddition of pyranones is a pericyclic reaction that generally proceeds through a concerted, single-step mechanism involving a cyclic transition state. byjus.com The stereospecificity of the reaction is a direct consequence of this concerted pathway. masterorganicchemistry.com Frontier Molecular Orbital (FMO) theory is crucial for understanding the reaction's feasibility and regioselectivity. In normal-electron-demand reactions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene (pyranone) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile is dominant. byjus.comrsc.org The initial cycloaddition is frequently followed by a thermally allowed retro-Diels-Alder reaction, which results in the extrusion of CO₂ to form a stable aromatic ring. researchgate.netacs.org In some enzyme-catalyzed systems, the reaction may proceed through a stepwise mechanism involving zwitterionic or diradical intermediates, though this is less common in thermal reactions. rsc.orgnih.gov

Nucleophilic Ring Opening-Cyclization: Reactions with nucleophiles are typically initiated by a Michael-type conjugate addition to the C-6 position or direct attack at the C-2 carbonyl carbon. clockss.org This leads to the cleavage of the C-O bond and opening of the lactone ring to form a reactive, open-chain intermediate. rsc.orgacs.org The fate of this intermediate is highly dependent on its structure and the reaction conditions. It can undergo intramolecular cyclization by attacking another electrophilic site within the molecule, often leading to the formation of a new five- or six-membered nitrogen or carbon-containing ring. clockss.orgrsc.org For example, the reaction of a pyranone with an amine can lead to a pyridone after ring-opening, rotation, and re-cyclization with the elimination of water. acs.org

Photochemical Rearrangement Mechanism: Photochemical transformations of pyranones involve the absorption of light to form an electronically excited state (singlet or triplet). rsc.orgbaranlab.org For 2-pyrones, this excited state can undergo a 4π-electrocyclization to form a strained bicyclic lactone intermediate. acs.org This intermediate is often not isolated but reacts further, for instance, by losing CO₂ to yield a cyclobutadiene diradical. acs.org The rearrangement of 4H-pyran-4-ones to 2H-pyran-2-ones is thought to proceed via mechanisms analogous to dienone photorearrangements, potentially involving intermediates formed by bonding between non-adjacent carbons. rsc.org

[4+3] and [3+2] Cycloaddition Mechanisms: The [4+3] cycloaddition can proceed through either a concerted [π4s + π2s] pathway, which is symmetry-allowed, or a stepwise mechanism involving the formation of a cationic intermediate. organicreactions.orgillinois.edu The stepwise pathway often leads to a loss of stereospecificity compared to concerted reactions. wikipedia.org The [3+2] cycloaddition is a concerted pericyclic reaction where the HOMO of one component (dipole or dipolarophile) interacts with the LUMO of the other, with the regiochemistry being determined by the relative energies and orbital coefficients of these frontier orbitals. wikipedia.org

V. Advanced Applications in Chemical Synthesis and Materials Science Excluding Clinical/dosage/safety

5-Amino-5-ethyl-4-methyl-2H-pyran-6-one as a Building Block in Complex Chemical Synthesis

The strategic placement of amino, carbonyl, and other reactive groups within the pyran ring structure makes these compounds valuable starting materials for creating intricate molecular frameworks. nih.govresearchgate.net Their utility is most pronounced in multicomponent reactions, where their ability to react sequentially with different reagents in a one-pot synthesis provides an efficient pathway to complex molecules from simple, readily available precursors. researchgate.net

The 2-amino-4H-pyran scaffold is a well-established precursor for a variety of nitrogen-containing heterocycles. The enamine-like reactivity of the amino group, combined with other functionalities such as nitriles and esters, facilitates cyclization reactions to form new ring systems.

Pyridinones : The 2-pyridone ring is a "privileged structure" in drug discovery due to its presence in numerous bioactive natural products. nih.gov Efficient protocols for constructing 5,6-fused 2-pyridone ring systems have been developed, often involving tandem condensation and cyclization reactions that start from cyclic β-keto esters, which are precursors to pyran systems. nih.govorganic-chemistry.org

Pyrimidines : Substituted 2-amino-4H-pyrans are excellent starting materials for the synthesis of fused pyrimidine (B1678525) derivatives. For instance, ethyl 6-amino-5-cyano-4H-pyran-3-carboxylates can be condensed with reagents like formamide (B127407) to yield the corresponding pyrido[2,3-d]pyrimidines. researchgate.netmdpi.com These compounds are of significant interest due to their wide range of pharmacological activities. mdpi.com The reaction involves an intermolecular cyclization, transforming the pyran derivative into a more complex fused heterocyclic system. mdpi.com

Table 1: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives from 2-Amino-3-cyanopyridines (derived from pyran precursors)

Precursor (2-Amino-3-cyanopyridine) Reagent Product Yield (%) Reference
5b Formamide Pyrido[2,3-d]pyrimidine 6b 79 mdpi.com
5c Formamide Pyrido[2,3-d]pyrimidine 6c 81 mdpi.com
5g Formamide Pyrido[2,3-d]pyrimidine 6g 71 mdpi.com
5h Formamide Pyrido[2,3-d]pyrimidine 6h 75 mdpi.com
5j Formamide Pyrido[2,3-d]pyrimidine 6j 73 mdpi.com

Data sourced from a study on the synthesis and antibacterial evaluation of novel pyridine (B92270) derivatives. mdpi.com

Pyrazoles : The synthesis of pyrazole-fused heterocycles from pyran precursors is a key strategy in synthetic chemistry. researchgate.net A convenient four-component reaction involving an aldehyde, malononitrile (B47326), a β-keto ester, and hydrazine (B178648) hydrate (B1144303) can produce 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles. researchgate.net This one-pot synthesis highlights the efficiency of using simple building blocks to create complex, fused pyrazole (B372694) systems. researchgate.net 5-Aminopyrazoles themselves are crucial intermediates for a vast library of functionalized molecules. researchgate.netnih.gov

The reactivity of the amino-pyran scaffold is frequently exploited for the construction of fused-ring systems, where the pyran ring is annulated with another heterocyclic ring. This approach is central to building libraries of complex molecules with diverse biological activities. nih.gov

Methods for synthesizing fused pyran rings often involve intramolecular Heck reactions, which can be followed by β-H elimination or C–H bond functionalization to yield the final structure. espublisher.com These palladium-catalyzed processes are versatile and can be applied to a range of substrates to create both fused and tetracyclic pyran rings. espublisher.com

Furthermore, the pyran ring can be fused with other important heterocycles, such as pyrimidines and pyrazoles, as previously discussed. The synthesis of pyrano[2,3-d]pyrimidines is a notable example, where the pyran ring is fused to a pyrimidine ring, a core structure in many bioactive compounds. nih.gov Similarly, the reaction of 5-amino-1H-pyrazoles with pyran-2-one derivatives can lead to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.net

Table 2: Examples of Fused-Ring Systems Derived from Pyran and Related Precursors

Precursor Type Reaction Type Fused-Ring System Reference
O-Allylated Ether Intramolecular Heck Reaction Fused Pyran Ring espublisher.com
Cyclic β-Keto Methyl Ester & Propiolamide Tandem Condensation/Cyclization 5,6-Ring-Fused 2-Pyridone nih.govorganic-chemistry.org
2-Amino-4H-pyran Condensation with Formamide Pyrano[2,3-d]pyrimidine researchgate.netmdpi.com
Aldehyde, Malononitrile, β-Keto Ester, Hydrazine Four-Component Condensation Pyrano[2,3-c]pyrazole researchgate.net
1,2-Diphenyl Fulvene (B1219640) & Hydrazine Cycloaddition 5,6-Fused Ring Pyridazine (B1198779) liberty.edu

Pyran and pyranone rings are core structural motifs found in a multitude of bioactive natural products, including okilactomycin (B1677195) and neopeltolide. nih.gov The development of synthetic methods to access these scaffolds is often inspired by the challenge of total synthesis and the need to create analogs for structure-activity relationship studies. nih.govmdpi.com

The synthesis of natural product analogs often employs a strategy known as diversity-oriented synthesis (DOS), where complex and diverse small molecules are generated from a simple, common starting block. mdpi.com Amino-substituted aromatic ketones, which are related to pyran precursors, have been used as versatile building blocks in the DOS of natural product analogs such as flavones, aurones, and quinolones. mdpi.com

Synthetic strategies toward pyranonaphthoquinone natural products, for example, have utilized chiral acetylenes that undergo cyclization to form the key pyranone lactone ring. researchgate.net This demonstrates how fundamental pyran-forming reactions are integral to accessing complex, naturally occurring architectures. researchgate.net The Prins cyclization is another powerful tool used to construct the tetrahydropyran (B127337) rings found in many marine natural products, providing a direct route to highly functionalized and chiral pyran molecules. nih.gov

Functionalization for Advanced Materials

While the primary applications of these pyran building blocks are in the synthesis of biologically active compounds, their derivatives also show potential in the field of materials science.

The synthesis of novel polymeric materials from this compound or its direct analogs is not extensively documented in the reviewed literature. During certain annulation reactions to form fused 2-pyridones, polymerization of the starting materials has been observed as an unproductive side pathway, particularly with larger ring ketones. nih.gov This suggests that under specific conditions, the reactive functional groups within these scaffolds could potentially be harnessed for controlled polymerization, although dedicated research in this area is not apparent from the provided sources.

There is no direct evidence of this compound being integrated into sensor technologies. However, related heterocyclic systems derived from such precursors have shown promise in this area. For example, 5,6-fused ring pyridazines, which can be synthesized from fulvene precursors in a reaction with hydrazine, have been identified as critical building blocks for cutting-edge organometallic semiconductors and have potential applications in polymer sensors. liberty.eduwku.edu This suggests a possible, albeit indirect, trajectory where the pyran building block is first converted into a pyridazine or a similar stable aromatic heterocycle, which is then incorporated into a sensor device. The stability and versatile functionality of these derived heterocycles make them suitable candidates for advanced materials applications. liberty.edu

Q & A

Q. Table 1. Stability Parameters for Pyranone Analogs

Compoundlog Stability (pH 7.0)Key Degradation PathwayReference
5-Hydroxy-2-methyl-4H-pyran-4-one6.32Oxidation at C4
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one5.97Dehalogenation
This compoundPredicted: ~6.1Hydrolysis of amino group

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature70–80°C (reflux)Maximizes cyclization
Solvent Polarityε ~24.3 (ethanol)Balances solubility/reactivity
Catalyst (Pyridine)10 mol%Accelerates enolate formation
Reaction Time3–4 hoursMinimizes side products
Data derived from .

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